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A Technical Guide to the Molecular Structure and Bonding of 3,5-Octadiyne

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Abstract: This document provides an in-depth analysis of **3,5-octadiyne** (C8H10), a symmetrical conjugated diyne. It details the molecule's structural characteristics, the nature of its chemical bonds based on orbital hybridization, and its key physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize alkynes and polyynes in their work. The content covers fundamental identification, spectroscopic signatures, and representative experimental protocols for synthesis and analysis.

Molecular Structure and Identification

3,5-Octadiyne, also known as diethyldiacetylene, is a linear hydrocarbon featuring a conjugated system of two carbon-carbon triple bonds.[1][2] Its structure consists of an eight-carbon chain with triple bonds located at the C3 and C5 positions.[3] The symmetrical nature of the molecule, with an ethyl group at each end, is a key determinant of its spectroscopic properties.



Identifier	Value	Source	
IUPAC Name	octa-3,5-diyne	[3]	
Common Name	Diethyldiacetylene	[1][2]	
CAS Number	16387-70-5	[1][3]	
Molecular Formula	C8H10	[1][2][3][4]	
Molecular Weight	106.17 g/mol	[1][5]	
SMILES	CCC#CC#CCC	[3][4]	

Chemical Bonding and Hybridization

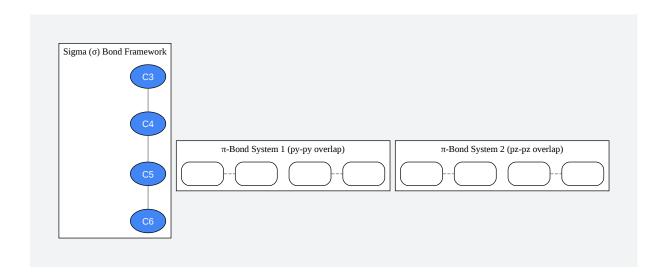
The electronic structure of **3,5-octadiyne** is defined by the hybridization of its carbon atoms. The atoms of the central diyne core (C3, C4, C5, and C6) are sp-hybridized, while the carbons of the terminal ethyl groups (C1, C2, C7, and C8) are sp³-hybridized.

The sp hybridization of the internal carbons results in a linear geometry for the C2-C3-C4-C5-C6-C7 portion of the molecule, with bond angles of approximately 180°. Each carbon-carbon triple bond comprises one strong sigma (σ) bond and two weaker pi (π) bonds. The σ bond framework of the core is formed by the head-on overlap of sp-sp hybrid orbitals. The two π systems are formed by the side-on overlap of the unhybridized p-orbitals (py and pz) on adjacent carbon atoms. The terminal ethyl groups exhibit a standard tetrahedral geometry with bond angles around 109.5°.

Molecular structure and hybridization of **3,5-octadiyne**.

The diagram below illustrates the orbital overlaps that constitute the sigma and pi bonds within the conjugated diyne system. The linear sigma framework arises from sp-hybridized orbital overlap, while the cylindrical electron clouds of the pi systems are formed from the overlap of perpendicular p-orbitals.





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Conceptual diagram of orbital overlaps in the diyne core.

Physicochemical Properties

The physical properties of **3,5-octadiyne** are consistent with a nonpolar hydrocarbon of its molecular weight. The extended, linear shape of the molecule influences its intermolecular interactions.



Property	Value	Unit	Source
Density	0.826	g/mL	[6]
Boiling Point	163	°C	[6]
Refractive Index	1.497	-	[6]
Ionization Energy	8.55 - 8.82	eV	[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3,5-octadiyne**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is simplified. Only four distinct signals are expected: one for C1/C8, one for C2/C7, one for C3/C6, and one for C4/C5. The sp-hybridized carbons of the alkyne typically resonate in the range of 60-90 ppm, while the sp³-hybridized carbons of the ethyl groups appear further upfield.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations
 from the ethyl groups (typically 2850-3000 cm⁻¹). The C≡C stretching vibration for a
 symmetrical internal alkyne is often weak or absent due to the lack of a significant change in
 dipole moment during the vibration.
- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), 3,5-octadiyne will show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 106).[1][2]

Experimental Protocols Representative Synthesis: Oxidative Coupling

Symmetrical dignes like **3,5-octadigne** are commonly synthesized via the oxidative coupling of a terminal alkyne precursor, in this case, **1**-butyne. The Glaser coupling is a classic method for this transformation.

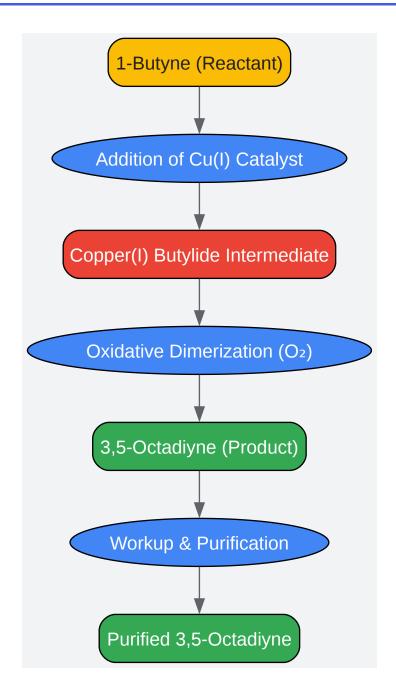
Reaction: 2 CH₃CH₂C≡CH → CH₃CH₂C≡C-C≡CCH₂CH₃ + H₂



Methodology:

- A solution of 1-butyne is prepared in a suitable solvent such as methanol or pyridine.
- A catalytic amount of a copper(I) salt, typically copper(I) chloride (CuCl), is added to the solution.
- An oxidant, often oxygen gas (bubbled through the mixture) or a stoichiometric copper(II)
 salt, is introduced to facilitate the coupling of the copper acetylide intermediate.
- The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve copper salts.
- The product is extracted into an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or column chromatography.





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General workflow for the synthesis of **3,5-octadiyne**.

¹³C NMR Spectroscopic Analysis Protocol

The following is a representative protocol for acquiring a ¹³C NMR spectrum of **3,5-octadiyne** based on cited experimental conditions.[7]

Sample Preparation: Dissolve approximately 10-50 mg of purified 3,5-octadiyne in ~0.7 mL of deuterated chloroform (CDCl₃).



- Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker HX-90 or equivalent.
- Acquisition Parameters:

Solvent: Chloroform-d[7]

Reference: TMS[7]

Temperature: 303 K[7]

Technique: Standard proton-decoupled ¹³C NMR.

 Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Conclusion

3,5-Octadiyne is a fundamental example of a conjugated diyne, characterized by a linear sphybridized carbon core and terminal sp³-hybridized alkyl groups. Its symmetrical structure dictates its chemical and spectroscopic properties, making it an important model compound for studying the behavior of polyynes. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for its application in more complex synthetic targets in materials science and medicinal chemistry.

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